molecular formula C25H25F2N3O B2591467 N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide CAS No. 946365-50-0

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide

Cat. No.: B2591467
CAS No.: 946365-50-0
M. Wt: 421.492
InChI Key: GCVCMVVEHYZNER-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl core linked to a substituted ethylamine moiety. The ethyl chain is functionalized with both a 4-(dimethylamino)phenyl group and an indolin-1-yl group, distinguishing it from simpler benzamide-based compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O/c1-29(2)19-12-10-18(11-13-19)23(30-15-14-17-6-3-4-9-22(17)30)16-28-25(31)24-20(26)7-5-8-21(24)27/h3-13,23H,14-16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVCMVVEHYZNER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2F)F)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.

    Attachment of the Dimethylaminophenyl Group: This step may involve a nucleophilic substitution reaction where the dimethylaminophenyl group is introduced.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an amide coupling reaction, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide depends on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to modulation of their activity. This interaction can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound lacks the urea or sulfonylurea groups found in teflubenzuron and chlorfluazuron, which are critical for their insecticidal activity via chitin synthesis inhibition . Its indolin-1-yl and dimethylamino groups may instead target neurotransmitter receptors or enzymes involved in signaling pathways.

Physicochemical Properties

  • Lipophilicity: The dimethylamino group in the target compound may increase water solubility relative to teflubenzuron’s halogenated aryl groups.
  • Metabolic Stability : The indoline moiety, a saturated heterocycle, might reduce oxidative metabolism compared to the thiazole ring in , which is prone to metabolic degradation.

Mechanistic Implications

While teflubenzuron and chlorfluazuron act on insect chitin synthesis, the target compound’s structure suggests divergent mechanisms.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This article delves into the compound's biological activity, including its synthesis, interactions with biological targets, and potential therapeutic applications.

Molecular Structure and Characteristics

The compound features several key structural elements:

  • Dimethylamino Group : Enhances electron donation, potentially increasing reactivity.
  • Indoline Moiety : May influence interactions with biological targets.
  • Difluorobenzamide Structure : Provides unique chemical properties.

The molecular formula for this compound is C28H32N4O3C_{28}H_{32}N_{4}O_{3}, with a molecular weight of approximately 472.589 g/mol .

Potential Biological Activities

Research indicates that compounds with similar structural features have exhibited various biological activities, including:

  • Anticancer Properties : Compounds containing dimethylamino and indoline groups have shown promising results in inhibiting cancer cell growth in vitro. For instance, derivatives of 4-(dimethylamino)aniline have demonstrated significant antiproliferative activity against breast and pancreatic cancer cell lines .
  • Anti-inflammatory Effects : Certain derivatives have been noted for their antioxidant properties and potential to modulate inflammatory pathways .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameStructural FeaturesDifferences
N-(2-(4-(dimethylamino)phenyl)ethyl)-N2-(m-tolyl)oxalamideLacks indoline groupAltered reactivity and biological activity
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-phenyl)oxalamidePhenyl group instead of m-tolylAffects physical properties and interactions

This table illustrates how variations in structure can significantly impact the biological activity of related compounds.

Case Studies

While direct case studies on this compound are sparse, related compounds have been studied extensively. For example:

  • Breast Cancer Studies : In vitro studies demonstrated that certain derivatives effectively inhibited MDA-MB-231 cell colony growth at low concentrations (1–2 μM), suggesting potential use in cancer therapy .
  • Antioxidant Activity : Compounds featuring similar moieties showed significant antioxidant effects in various assays, highlighting their therapeutic potential in managing oxidative stress-related conditions .

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